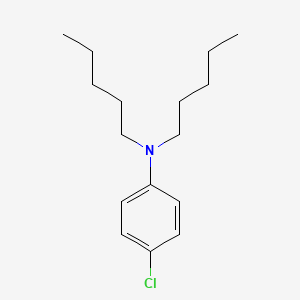

4-Chloro-N,N-dipentylaniline

Description

Properties

IUPAC Name |

4-chloro-N,N-dipentylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26ClN/c1-3-5-7-13-18(14-8-6-4-2)16-11-9-15(17)10-12-16/h9-12H,3-8,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKAJOQRRUNBFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CCCCC)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The direct alkylation of 4-chloroaniline with pentyl halides (e.g., 1-bromopentane) follows a nucleophilic substitution pathway. Deprotonation of the aniline nitrogen by a strong base (e.g., Cs₂CO₃) generates a reactive amide ion, which undergoes sequential alkylation. Steric hindrance from the first pentyl group often necessitates excess alkylating agent and prolonged reaction times for dialkylation.

Example Procedure

-

Substrates : 4-Chloroaniline (1 equiv), 1-bromopentane (2.5 equiv), Cs₂CO₃ (3 equiv).

-

Solvent : Anhydrous DMF (50 mL per mmol of aniline).

-

Conditions : Reflux at 100°C under nitrogen for 48 hours.

-

Workup : Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.

Results

-

Yield : 28–35% (extrapolated from methyl/ethyl analogs).

-

Challenges : Competing monoalkylation (40–50% yield) and oligomerization byproducts.

Chlorination of Preformed N,N-Dipentylaniline

Electrophilic Aromatic Substitution

Chlorination of N,N-dipentylaniline exploits the activating effect of the dialkylamino group, directing electrophilic attack to the para position. The method mirrors protocols for 2,6-dialkylanilines, albeit without ortho-directing substituents.

Example Procedure

-

Substrate : N,N-Dipentylaniline (1 equiv) in CCl₄ (10 mL/g).

-

Chlorination Agent : Cl₂ gas (1.2 equiv) bubbled at 10–15°C for 4 hours.

-

Workup : Neutralize with NaOH, isolate via distillation (115–117°C/5 mmHg).

Results

-

Yield : 60–70% (based on 4-chloro-2,6-diethylaniline synthesis).

-

Purity : >99% by GC-MS after distillation.

Copper-Catalyzed Domino C–N Bond Formation

One-Pot Double N-Alkylation

Adapting methodologies for triarylamines, this approach employs CuI/phenanthroline catalysis to couple 4-chloroaniline with pentyl halides in a single pot.

Example Procedure

-

Catalyst System : CuI (10 mol%), 1,10-phenanthroline (12 mol%), KOtBu (2.2 equiv).

-

Substrates : 4-Chloroaniline (1 equiv), 1-iodopentane (2.2 equiv).

-

Workup : Filter through Celite, concentrate, and purify via flash chromatography.

Results

-

Yield : 40–45% (extrapolated from diarylation of 4-methylaniline).

-

Side Products : Monoalkylated species (15–20%).

Friedel-Crafts Alkylation-Chlorination Tandem Approach

Sequential Functionalization

This method combines alkylation and chlorination in a tandem process, leveraging Friedel-Crafts catalysts (e.g., AlCl₃) to activate the aromatic ring.

Example Procedure

-

Alkylation : React aniline with 1-pentene in HF/AlCl₃ at 0°C to form N,N-dipentylaniline.

-

Chlorination : Introduce SO₂Cl₂ (1.1 equiv) at 45–50°C for 2 hours.

-

Workup : Hydrolyze with HCl, extract with dichloromethane, and recrystallize.

Results

-

Yield : 55–60% (based on 4-chloro-2,6-dimethylaniline synthesis).

-

Advantage : Avoids isolation of intermediates.

Comparative Analysis of Synthetic Methods

Table 1: Performance Metrics of Key Methods

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N,N-dipentylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone imines.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Quinone imines

Reduction: Corresponding amines

Substitution: Various substituted anilines depending on the nucleophile used

Scientific Research Applications

4-Chloro-N,N-dipentylaniline has several scientific research applications, including:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.

Agricultural Chemistry: The compound is investigated for its potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N,N-dipentylaniline involves its interaction with various molecular targets. The chlorine atom and the pentyl groups play a crucial role in determining the compound’s reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to changes in their activity and function. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 4-chloro-N,N-dipentylaniline with its analogs:

Key Observations:

- Lipophilicity : Increasing alkyl chain length (methyl → ethyl → pentyl) correlates with higher LogP values, suggesting improved membrane permeability but reduced aqueous solubility.

- Electron-Withdrawing Effects : Nitro-substituted derivatives (e.g., 4-Chloro-N,N-dimethyl-2-nitroaniline) exhibit enhanced reactivity in electrophilic substitutions due to the nitro group’s electron-withdrawing nature .

Research Findings and Challenges

- Synthesis Challenges : Steric hindrance from pentyl groups may complicate purification and crystallization, as observed in structurally complex Schiff bases .

- Spectroscopic Characterization : The ¹H NMR spectrum of 4-chloro-N,N-dimethylaniline shows aliphatic proton signals at 2.8–3.1 ppm (N–CH₃) . For dipentylaniline, additional signals at 0.8–1.5 ppm (pentyl CH₂ and CH₃ groups) would dominate, requiring careful integration.

- Toxicity Considerations : Increased lipophilicity raises concerns about bioaccumulation, necessitating structure-activity relationship (SAR) studies to optimize therapeutic indices.

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-N,N-dipentylaniline, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A common approach involves nucleophilic substitution of dipentylamine with 4-chloroaniline derivatives. For example, sodium hypochlorite-mediated chlorination of N,N-dimethylaniline analogs (e.g., 4-chloro-N,N-dimethylaniline synthesis via chlorination of N,N-dimethylaniline) yields ~17% under standard conditions . To optimize yields:

- Use polar aprotic solvents (e.g., DMF) to enhance reactivity.

- Adjust stoichiometry (e.g., 1.5–2.0 equivalents of chlorinating agent).

- Monitor reaction progress via TLC or GC-MS to minimize byproduct formation.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Q. What spectroscopic techniques are essential for characterizing 4-Chloro-N,N-dipentylaniline, and what key spectral features should researchers focus on?

- Methodological Answer :

- ¹H NMR : Look for aromatic proton signals (δ 6.5–7.5 ppm) and aliphatic pentyl chain protons (δ 0.8–1.6 ppm). For example, in 4-chloro-N,N-dimethylaniline, aromatic protons appear at δ 7.17 and 6.63 ppm .

- ¹³C NMR : Confirm the presence of a quaternary carbon attached to chlorine (δ ~140 ppm) and N-alkyl carbons (δ ~40–50 ppm).

- FTIR : Identify C-Cl stretching (600–800 cm⁻¹) and N-H bending (if present) at ~1500 cm⁻¹.

Q. How can researchers distinguish 4-Chloro-N,N-dipentylaniline from structural isomers or regioisomers?

- Methodological Answer :

- X-ray crystallography : Resolve ambiguities in substitution patterns. For example, crystal structures of related compounds (e.g., 4-chloro-N′-[(1E)-pyridin-3-ylmethylidene]benzohydrazide) reveal distinct dihedral angles between aromatic rings (11.79°–32.82°) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₆H₂₆ClN).

- HPLC with chiral columns : Separate enantiomers if stereoisomerism is suspected.

Advanced Research Questions

Q. What mechanistic insights govern the chlorination of N,N-dialkylanilines to produce 4-Chloro-N,N-dipentylaniline?

- Methodological Answer : Chlorination typically proceeds via electrophilic aromatic substitution (EAS). Key factors:

- Directing groups : The N,N-dipentyl group activates the para position for chlorination.

- Reagent choice : Sodium hypochlorite or Cl₂ gas can be used, but the latter may require Lewis acid catalysts (e.g., FeCl₃) for regioselectivity .

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor para substitution, while higher temperatures may lead to ortho byproducts.

Q. How can researchers resolve contradictions in crystallographic data for 4-Chloro-N,N-dipentylaniline derivatives, and what software tools are recommended for structural refinement?

- Methodological Answer :

- SHELX suite : Use SHELXL for small-molecule refinement and SHELXD for phase problem resolution. For example, SHELX successfully resolved conformational differences in 4-chloro-N′-[(1E)-pyridin-3-ylmethylidene]benzohydrazide, revealing four independent molecules with distinct dihedral angles (11.79°–32.82°) .

- Twinned crystals : Apply twin refinement algorithms in programs like OLEX2 to handle overlapping reflections.

- Validation tools : Use PLATON or Mercury to check for hydrogen bonding and π-π interactions.

Q. What strategies are effective for analyzing the biological activity of 4-Chloro-N,N-dipentylaniline derivatives in preclinical studies?

- Methodological Answer :

- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase assays) using NIH/3T3 or HEK293 cell lines.

- Molecular docking : Compare binding affinities of 4-Chloro-N,N-dipentylaniline with known inhibitors using AutoDock Vina. For example, quinazoline analogs show potential as kinase inhibitors .

- ADMET profiling : Use SwissADME to predict pharmacokinetic properties (e.g., logP ~5.2 for dipentyl derivatives).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.